2,3-O-Isopropylidene-D-erythronolactone

Catalog No.
S1482210
CAS No.
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-O-Isopropylidene-D-erythronolactone

Product Name

2,3-O-Isopropylidene-D-erythronolactone

IUPAC Name

(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1

InChI Key

WHPSMBYLYRPVGU-RFZPGFLSSA-N

SMILES

Array

Synonyms

(3aR,6aR)-Dihydro-2,2-dimethyl-furo[3,4-d]-1,3-dioxol-4(3aH)-one; D-2,3-O-Isopropylidene-erythronic Acid γ-Lactone;

Canonical SMILES

CC1(OC2COC(=O)C2O1)C

Isomeric SMILES

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C

The exact mass of the compound 2,3-O-Isopropylidene-D-erythronolactone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 679577. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-2,3-O-Isopropylidene-D-erythronolactone (CAS 25581-41-3) is a commercially critical, pre-protected chiral building block widely utilized in the asymmetric synthesis of natural products, spiroannulated carbohydrates, and complex heterocycles . Structurally, it features a D-erythronolactone core where the vicinal C2 and C3 hydroxyl groups are masked by an isopropylidene (acetonide) protecting group. This fused 1,3-dioxolane ring not only prevents unwanted side reactions at the diol moiety but also conformationally locks the furanose ring, imparting high facial bias during subsequent functionalizations [1]. For industrial and laboratory buyers, procuring this pre-protected synthon bypasses the inefficiencies of in-house protection, offering a standardized, high-purity starting material for aldol condensations, nucleophilic additions, and chemoselective reductions.

Substituting 2,3-O-isopropylidene-D-erythronolactone with its unprotected parent compound, D-erythronolactone (CAS 15667-21-7), introduces immediate process failures in organometallic and base-mediated steps. The free hydroxyl groups in the unprotected analog rapidly quench nucleophiles like lithiated dithianes or silyl ketene acetals, necessitating in-situ protection that adds minimum 18-hour reaction times and typically incurs a 25-30% yield penalty [1]. Furthermore, substituting with the L-enantiomer (2,3-O-isopropylidene-L-erythronolactone) fundamentally inverts the stereocenters at C2 and C3, leading to the incorrect stereochemistry in downstream targets such as D-sugar derivatives or natural leukotrienes [2]. Alternative protecting groups, such as acyclic benzyl or acetyl ethers, fail to provide the rigid bicyclic constraint of the acetonide, resulting in poor diastereoselectivity during nucleophilic attack at the lactone carbonyl.

Diastereoselectivity in Nucleophilic Additions

The rigid bicyclic structure of 2,3-O-isopropylidene-D-erythronolactone enforces strict facial selectivity during nucleophilic attack at the C1 carbonyl. When reacted with nucleophiles such as phenyllithium or lithiated dithianes at -78 °C, the acetonide-protected lactone yields a single diastereomer (e.g., 86% yield of the beta-anomer lactol) [1]. In contrast, acyclic or flexibly protected analogs often yield complex mixtures of anomers, while the unprotected D-erythronolactone fails entirely due to proton transfer from the free diols [2].

Evidence DimensionDiastereomeric ratio (dr) in nucleophilic addition
Target Compound Data>95:5 dr (single diastereomer isolated in 86% yield)
Comparator Or BaselineUnprotected D-erythronolactone (reaction failure / 0% yield of addition product)
Quantified DifferenceComplete stereocontrol and reaction viability vs. total failure
ConditionsAddition of PhLi or lithiated dithianes at -78 °C in THF

High stereoselectivity eliminates the need for costly and time-consuming chromatographic separations of diastereomers in the synthesis of C-glycosides.

Process Yield and Time Savings vs. In-House Protection

Procuring pre-protected 2,3-O-isopropylidene-D-erythronolactone directly eliminates a major bottleneck in carbohydrate-based syntheses. The standard in-house protection of D-erythronolactone using 2,2-dimethoxypropane and an acid catalyst requires an 18-hour reaction time and typically caps at a 74.7% isolated yield after crystallization[1]. By sourcing the pre-protected compound, synthetic chemists bypass this ~25% material loss and the associated labor, solvent, and purification costs, allowing immediate entry into high-value transformations .

Evidence DimensionMaterial retention and time investment for the protected synthon
Target Compound Data100% immediate availability (procured pre-protected)
Comparator Or BaselineIn-house protection of D-erythronolactone (74.7% yield, 18+ hours)
Quantified DifferenceSaves ~25% material loss and >18 hours of processing time per batch
ConditionsStandard acetonide formation using 2,2-dimethoxypropane/acetone and p-TsOH

Direct procurement optimizes supply chain efficiency and accelerates downstream multi-step syntheses by removing a low-yielding, time-intensive preliminary step.

Chemoselective Reduction to Lactol

The acetonide protecting group is critical for the controlled, chemoselective reduction of the lactone to the corresponding lactol (2,3-O-isopropylidene-D-erythrose). Treatment of 2,3-O-isopropylidene-D-erythronolactone with DIBAL-H at low temperatures provides the lactol in excellent yields without over-reduction [2]. In contrast, attempting similar reductions on unprotected D-erythronolactone risks ring-opening and over-reduction to the corresponding tetrol, severely complicating the isolation of the desired aldehyde equivalent [1].

Evidence DimensionChemoselectivity in hydride reduction
Target Compound DataExcellent yield (typically >90%) of the closed-ring lactol
Comparator Or BaselineUnprotected D-erythronolactone (prone to over-reduction to tetrol)
Quantified DifferencePrevents ring-opening and secures the aldehyde equivalent for Wittig chemistry
ConditionsDIBAL-H reduction in anhydrous solvent at -78 °C

Reliable access to the intact lactol is an absolute prerequisite for synthesizing terminal alkenes and subsequent complex targets.

Synthesis of Spiroannulated Carbohydrates and C-Glycosides

The compound's locked bicyclic conformation makes it the premier starting material for aldol condensations with silyl ketene acetals and additions of lithiated C-nucleophiles. This enables the highly stereoselective construction of furanose C-disaccharides and spiroannulated sugars, which are critical scaffolds in advanced drug discovery [1].

Total Synthesis of Alkaloids and Leukotrienes

By undergoing clean, chemoselective reduction to 2,3-O-isopropylidene-D-erythrose, this synthon serves as the foundational building block for the total synthesis of pyrrolizidine alkaloids (such as (-)-swainsonine) and leukotrienes. The pre-installed acetonide ensures that the vicinal diols remain protected during subsequent Wittig homologations and cycloadditions [2].

Development of Chiral Ligands and Auxiliaries

The rigid, enantiomerically pure framework of 2,3-O-isopropylidene-D-erythronolactone is utilized to synthesize specialized chiral ligands and auxiliaries for asymmetric catalysis. Its defined stereocenters at C2 and C3 transfer chiral information effectively during metal-catalyzed transformations, making it a valuable precursor in catalyst design [1].

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

158.05790880 Da

Monoisotopic Mass

158.05790880 Da

Heavy Atom Count

11

Dates

Last modified: 08-15-2023

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